1-Methylpiperidine-2,4-dione
Overview
Description
1-Methylpiperidine-2,4-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its biological activity, including anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,4-dione can be synthesized by reacting a ketone with an amine to form a 1,3-diketone. The carbonyl group of the diketone reacts with an aldehyde to form an enamine, which can be reduced to yield the desired product . This reaction can be carried out either intramolecularly or intermolecularly.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield different piperidine derivatives with varying biological activities .
Scientific Research Applications
1-Methylpiperidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a subject of study for its potential therapeutic effects.
Medicine: Its anti-inflammatory and analgesic properties are of interest for developing new medications.
Industry: The compound is used in the production of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory and analgesic effects are believed to result from its ability to modulate certain biochemical pathways, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Piperidinone: A derivative of piperidine with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness: 1-Methylpiperidine-2,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-methylpiperidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHLLNQXQGRGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309032 | |
Record name | 1-Methyl-2,4-piperidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118263-97-1 | |
Record name | 1-Methyl-2,4-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118263-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2,4-piperidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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